Fmoc-L-丙氨醇

描述

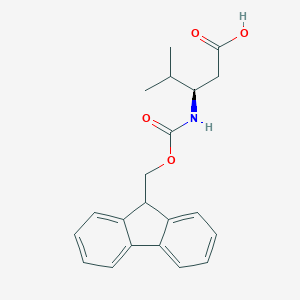

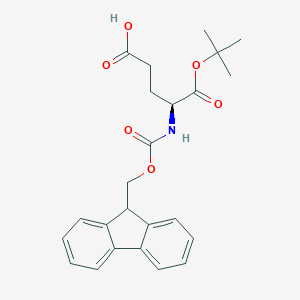

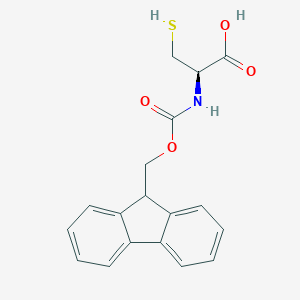

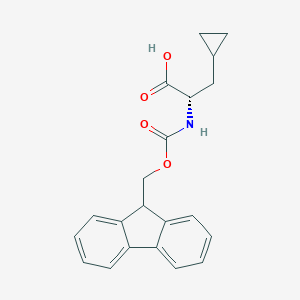

Fmoc-L-alaninol, also known as Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis . It has a molecular weight of 297.35 . The IUPAC name is 9H-fluoren-9-ylmethyl (1S)-2-hydroxy-1-methylethylcarbamate .

Synthesis Analysis

Fmoc-L-alaninol is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Molecular Structure Analysis

The Fmoc-L-alaninol molecule contains a total of 43 bond(s). There are 24 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Chemical Reactions Analysis

Fmoc-L-alaninol is used as a building block in the preparation of various peptides. It is a versatile reagent used in Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

Fmoc-L-alaninol has a melting point of 120 °C and a predicted boiling point of 503.9±33.0 °C . It has a predicted density of 1.210±0.06 g/cm3 . It is a white to off-white solid that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored sealed in dry conditions at 2-8°C .

科学研究应用

Drug Delivery Systems

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Fmoc-L-alaninol is used in the creation of N-(9-Fluorenylmethoxycarbonyl)-L-Phenylalanine/nano-hydroxyapatite (Fmoc-L-Phe/nHAP) hybrid supramolecular hydrogels . These hydrogels are used as drug delivery vehicles with antibacterial properties and cytocompatibility .

Methods of Application

The hydrogels are prepared by integrating nano-hydroxyapatite (nHAP) as reinforcement with Fmoc-L-Phe supramolecular hydrogels . The nHAP binds in the chamber of the gel network and adheres to the fiber of Fmoc-L-Phe due to intermolecular interaction, which improves the mechanical strength of the hydrogels .

Results or Outcomes

The Fmoc-L-Phe/nHAP hybrid supramolecular hydrogels have shown antimicrobial property and cytocompatibility . In vitro release experiment of chlorogenic acid (CGA) from the hybrid supramolecular hydrogels was performed . The release behavior of CGA from the hydrogels follows the Weibull model and involves Fickian diffusion and erosion of the surface of the hydrogel matrix . The release of CGA shows a good inhibition effect on S. aureus .

Proteomics Studies and Solid Phase Peptide Synthesis Techniques

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

Fmoc-L-alaninol is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Methods of Application

The Fmoc group is typically removed with a base such as pyridine - an orthogonal de-protection strategy to the acid labile Boc group .

Results or Outcomes

The use of Fmoc-L-alaninol in proteomics studies and solid phase peptide synthesis techniques allows for a high degree of flexibility when incorporated into a polypeptide chain .

安全和危害

Fmoc-L-alaninol is classified under the GHS07 hazard class. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

未来方向

Fmoc-L-alaninol has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . It has also been used in the preparation of triazolopeptides and azapeptides . The future of Fmoc-L-alaninol lies in its potential applications in the field of peptide synthesis and drug delivery .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-alaninol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)